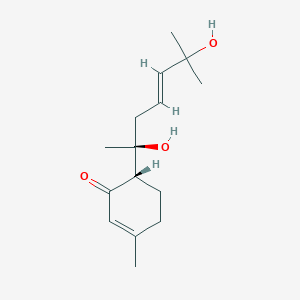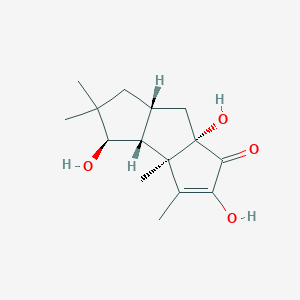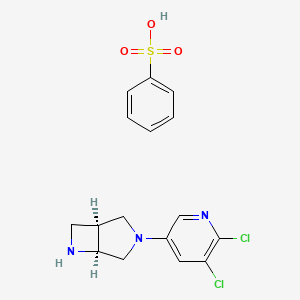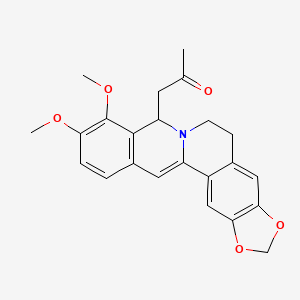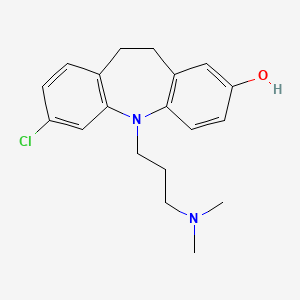
Methyl Carnosate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl carnosate is a phenolic diterpene compound derived from carnosic acid, which is found in plants such as rosemary (Salvia rosmarinus) and sage (Salvia officinalis). This compound is known for its potent antioxidant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl carnosate is synthesized by the methylation of carnosic acid. The carboxyl group of carnosic acid is methylated using methanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, ensuring the preservation of the phenolic structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of carnosic acid from plant sources, followed by its methylation. Supercritical fluid extraction (SFE) is often employed for the efficient extraction of carnosic acid from rosemary and sage . The extracted carnosic acid is then subjected to methylation using methanol and an acid catalyst in a controlled environment to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, similar to carnosic acid.
Reduction: Reduction reactions can convert this compound back to its precursor forms under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted phenolic derivatives.
Scientific Research Applications
Methyl carnosate has a wide range of applications in scientific research due to its antioxidant and antimicrobial properties :
Mechanism of Action
Methyl carnosate exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The molecular targets include various ROS and lipid radicals, and the pathways involved are those related to oxidative stress response .
Comparison with Similar Compounds
Carnosic Acid: The precursor of methyl carnosate, known for its strong antioxidant properties.
Carnosol: An oxidized derivative of carnosic acid with similar antioxidant activities.
Rosmanol: Another phenolic diterpene with antioxidant properties.
Uniqueness of this compound: this compound is unique due to its enhanced stability compared to carnosic acid and carnosol. The methylation of the carboxyl group increases its lipophilicity, making it more suitable for applications in lipid-based systems .
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(24)25-5)16(13)18(23)17(14)22/h11-12,15,22-23H,6-10H2,1-5H3/t15-,21+/m0/s1 |
InChI Key |
IIJLVJMZYPZQLW-YCRPNKLZSA-N |
SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)OC)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O |
Synonyms |
methyl carnosate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1248868.png)
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248869.png)
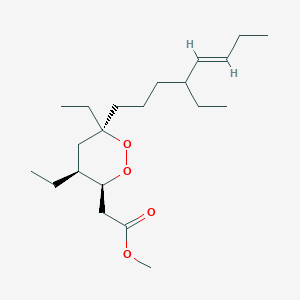

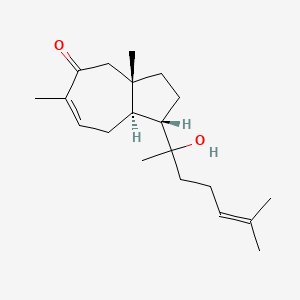
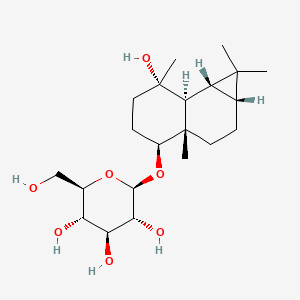

![(1R,2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1248883.png)
